molecular formula C16H15F3N2O4 B1667825 Methyl 2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate CAS No. 71145-03-4

Methyl 2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate

Cat. No. B1667825
CAS RN: 71145-03-4
M. Wt: 356.3 g/mol
InChI Key: ZFLWDHHVRRZMEI-UHFFFAOYSA-N
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Description

“Methyl 2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate” is a pentasubstituted dihydropyridine carrying methoxycarbonyl, 2-(trifluoromethyl)phenyl and nitro substituents at positions 3, 4 and 5 respectively as well as two methyl substituents at positions 2 and 6 .


Molecular Structure Analysis

The molecular structure of this compound consists of a dihydropyridine ring with various substituents. It has methoxycarbonyl, 2-(trifluoromethyl)phenyl and nitro substituents at positions 3, 4 and 5 respectively, and two methyl substituents at positions 2 and 6 .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular formula (C16H15F3N2O4), net charge (0), average mass (356.297), and monoisotopic mass (356.09839) . More detailed properties such as melting point, boiling point, solubility, etc., are not provided in the search results.

Scientific Research Applications

Crystal Structures of Calcium Channel Antagonists

  • The study of various derivatives of 2,6-dimethyl-3,5-dicarbomethoxy-4-phenyl-1,4-dihydropyridine, including those with nitrophenyl substituents, revealed the relationship between the dihydropyridine ring conformation and pharmacological activity as calcium channel antagonists. Specifically, the smaller the degree of ring distortion from planarity, the more active the compound as a calcium channel antagonist (Fossheim et al., 1982).

Conformational Features of Calcium Channel Agonist and Antagonist Analogs

  • Research on methyl 2,6-dimethyl-5-nitro-4-(2-trifluoromethylphenyl)-1,4-dihydropyridine-3-carboxylate, an analog of nifedipine with agonist activity, demonstrated that its conformation allows binding to the same plasma membrane receptor as nifedipine, a well-known calcium channel antagonist. Differences in conformation, particularly in hydrogen-bonding and hydrophobic interactions, influence the drug's effect on calcium channels (Langs & Triggle, 1984).

Enantioselectivity and Synthesis

Enantioselectivity in Kinetic Resolution

  • The enantioselectivity of Candida rugosa lipase in hydrolyzing certain esters of 2,6-dimethyl-4-aryl-1,4-dihydropyridine was examined. Specific ester derivatives, particularly those with a long or branched acyl chain, showed high enantiomeric ratios in their reactions, demonstrating the enzyme's preference for certain stereochemical configurations (Sobolev et al., 2002).

Asymmetric Synthesis of Chiral 1,4-Dihydropyridines

  • The asymmetric synthesis of chiral 2,6-dimethyl-4-(3-nitrate yl) phenyl-1,4-dihydro-pyridine-3-ethyl-5-carboxylate was achieved using a chiral phase transfer catalyst. This study highlights the potential for producing optically active 1,4-dihydropyridine derivatives, which could be relevant for the development of enantiomer-specific drugs (Chen Si-haia, 2011).

Mechanistic Insights and Drug Design

Calcium Channel Modulation and Drug Design

  • A study synthesized the enantiomers of 2-nitrooxyethyl 1,4-dihydro-2,6-dimethyl-3-nitro-4-(2-trifluoromethylphenyl)pyridine-5-carboxylate, evaluating them as calcium channel modulators. The S-enantiomer exhibited dual cardioselective calcium channel agonist and smooth muscle selective calcium channel antagonist activities, whereas the R-enantiomer acted as a calcium channel antagonist in both cardiac and smooth muscle tissues. This research offers valuable insights for drug design, particularly in addressing conditions like congestive heart failure (Shan, Howlett, & Knaus, 2002).

Activation of Calcium Channels by Novel 1,4-Dihydropyridines

  • A study on the novel 1,4-dihydropyridine derivative methyl 1,4-dihydro-2,6-dimethyl-3-nitro-4-(2-trifluoromethylphenyl)-pyridine-5-carboxylate (Bay K 8644) showed that, in contrast to other dihydropyridines like nifedipine, it exerts positive inotropic and vasoconstrictor effects. This indicates a distinct mechanism of calcium channel activation and suggests potential applications in treating conditions requiring enhanced cardiac contractility or vascular resistance (Schramm, Thomas, Towart, & Franckowiak, 1983).

Structural Analysis and Pharmacological Implications

Crystal Structures of Calcium Channel Antagonists

  • Structural analysis of various 1,4-dihydropyridine derivatives, including those with nitrophenyl substituents, has shown that the dihydropyridine ring generally adopts a boat-type conformation. The degree of puckering at the C4 position and the orientation of the nitro group relative to the dihydropyridine ring impact the biological activity of these compounds, particularly their efficacy as calcium channel antagonists (Wang, Herbette, & Rhodes, 1989).

properties

IUPAC Name

methyl 2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F3N2O4/c1-8-12(15(22)25-3)13(14(21(23)24)9(2)20-8)10-6-4-5-7-11(10)16(17,18)19/h4-7,13,20H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFLWDHHVRRZMEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)C)[N+](=O)[O-])C2=CC=CC=C2C(F)(F)F)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F3N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301017346
Record name Methyl 1,4-dihydro-2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-3-pyridinecarboxylate
Source EPA DSSTox
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Molecular Weight

356.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate

CAS RN

71145-03-4
Record name Methyl 1,4-dihydro-2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-3-pyridinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71145-03-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyridinecarboxylic acid, 1,4-dihydro-2,6-dimethyl-5-nitro-4-(2-(trifluoromethyl)phenyl)-, Methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071145034
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 1,4-dihydro-2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-3-pyridinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301017346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (�±)-Bay K8644
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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